molecular formula C13H9Cl2NO6S B7480160 (2,5-Dichlorophenyl) 4-methoxy-3-nitrobenzenesulfonate

(2,5-Dichlorophenyl) 4-methoxy-3-nitrobenzenesulfonate

Cat. No. B7480160
M. Wt: 378.2 g/mol
InChI Key: DJTFZVPIXVGQNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2,5-Dichlorophenyl) 4-methoxy-3-nitrobenzenesulfonate is a chemical compound that has been widely used in scientific research. It is also known as DNS-Cl, and it is a sulfonating agent that is commonly used to modify proteins and peptides. The compound has several unique properties that make it useful in various fields of research, including biochemistry, molecular biology, and biotechnology.

Mechanism of Action

The mechanism of action of (2,5-Dichlorophenyl) 4-methoxy-3-nitrobenzenesulfonate involves the formation of sulfonamide bonds with amino groups on proteins and peptides. The compound reacts with the nucleophilic amino group, resulting in the displacement of the sulfonyl chloride group. The resulting sulfonamide bond is stable and can alter the properties of the protein or peptide.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (2,5-Dichlorophenyl) 4-methoxy-3-nitrobenzenesulfonate depend on the protein or peptide that is modified. The modification can alter the solubility, stability, and activity of the protein or peptide. For example, the modification of insulin with (2,5-Dichlorophenyl) 4-methoxy-3-nitrobenzenesulfonate can result in a more stable and soluble form of the hormone.

Advantages and Limitations for Lab Experiments

One of the advantages of using (2,5-Dichlorophenyl) 4-methoxy-3-nitrobenzenesulfonate in lab experiments is its ability to modify proteins and peptides in a specific and controlled manner. The compound reacts selectively with amino groups, allowing for the targeted modification of a protein or peptide. However, one limitation of using (2,5-Dichlorophenyl) 4-methoxy-3-nitrobenzenesulfonate is that it can only modify proteins and peptides that contain amino groups. Proteins and peptides that do not contain amino groups cannot be modified with this compound.

Future Directions

There are several future directions for the use of (2,5-Dichlorophenyl) 4-methoxy-3-nitrobenzenesulfonate in scientific research. One potential direction is the modification of proteins and peptides for drug delivery applications. The modification can alter the solubility and stability of the protein or peptide, allowing for more effective drug delivery. Another potential direction is the modification of proteins and peptides for use in biosensors. The modification can alter the activity of the protein or peptide, allowing for the detection of specific molecules or ions. Additionally, the compound could be used in the modification of enzymes for biocatalysis applications. The modification can alter the activity and selectivity of the enzyme, allowing for more efficient and specific reactions.

Synthesis Methods

The synthesis of (2,5-Dichlorophenyl) 4-methoxy-3-nitrobenzenesulfonate involves the reaction of 2,5-dichlorophenol with 4-methoxy-3-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out at low temperature, and the product is purified by recrystallization.

Scientific Research Applications

(2,5-Dichlorophenyl) 4-methoxy-3-nitrobenzenesulfonate has been used in various scientific research applications. One of its primary uses is in the modification of proteins and peptides. The compound reacts with amino groups on proteins and peptides, resulting in the formation of sulfonamide bonds. This modification can be used to alter the properties of proteins and peptides, such as their solubility, stability, and activity.

properties

IUPAC Name

(2,5-dichlorophenyl) 4-methoxy-3-nitrobenzenesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2NO6S/c1-21-12-5-3-9(7-11(12)16(17)18)23(19,20)22-13-6-8(14)2-4-10(13)15/h2-7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJTFZVPIXVGQNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)OC2=C(C=CC(=C2)Cl)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2NO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,5-Dichlorophenyl) 4-methoxy-3-nitrobenzenesulfonate

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